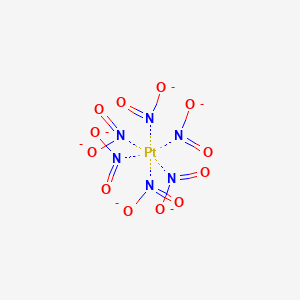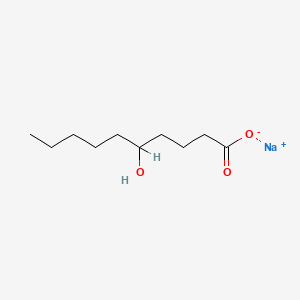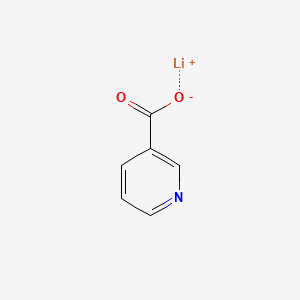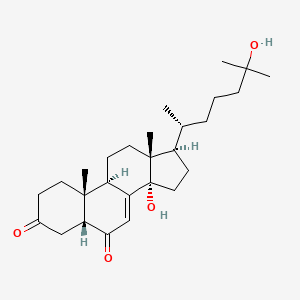
(S)-lorglumide sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-lorglumide sodium is an organic sodium salt obtained by formal condensation of N(2)-(3,4-dichlorobenzoyl)-N,N-dipentyl-L-alpha-glutamine with one equivalent of sodium hydroxide. The racemate is lorglumide sodium, a CCK antagonist. It contains a (S)-lorglumide(1-). It is an enantiomer of a (R)-lorglumide sodium.
Scientific Research Applications
Pancreatic Growth and Enzyme Composition
(S)-lorglumide sodium, as a potent cholecystokinin (CCK) receptor blocker, has been studied for its effects on pancreatic growth and enzyme composition. Takács et al. (1990) found that lorglumide significantly decreased pancreatic weight, content of soluble protein, trypsinogen, and chymotrypsinogen in rats, indicating its potential role in influencing pancreatic functions through CCK receptor antagonism (Takács, Nagy, Pap, & Varró, 1990).
Prostate Cancer Imaging
Sturzu et al. (2012) explored the use of lorglumide in prostate cancer imaging. Lorglumide, conjugated with a fluorescent dye and an MRI contrast agent, showed preferential staining of PC3 prostate carcinoma cells. This study suggests lorglumide's potential as a tissue-specific marker in prostate cancer diagnostics and therapy (Sturzu, Sheikh, Klose, Echner, Kalbacher, Deeg, Nägele, Horger, Schwentner, Ernemann, & Heckl, 2012).
Gastric Acid Secretion
Van de Brug et al. (1990) demonstrated that lorglumide almost completely inhibited gastrin-stimulated gastric acid secretion in rats. This finding highlights lorglumide's effectiveness in modulating gastric acid secretion, potentially offering insights into gastroenterological treatments (Van de Brug, Jansen, Kuijpers, & Lamers, 1990).
Acute Experimental Pancreatitis
Kosidło et al. (1992) studied the effect of lorglumide on acute experimental pancreatitis in rats. They found that lorglumide moderated the changed plasma proteinase-antiproteinase balance and indicated a protective effect in this model of pancreatitis (Kosidło, Rydzewska, & Gabryelewicz, 1992).
Pharmacokinetic Study
Sharma et al. (2012) developed and validated a method for estimating lorglumide in mouse plasma, which is essential for understanding the pharmacokinetics of lorglumide. This method could be crucial for further research on lorglumide's pharmacological properties (Sharma, Police, Kumar, Pawar, Giri, Rajagopal, & Mullangi, 2012).
properties
Product Name |
(S)-lorglumide sodium |
|---|---|
Molecular Formula |
C22H31Cl2N2NaO4 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
sodium;(4S)-4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoate |
InChI |
InChI=1S/C22H32Cl2N2O4.Na/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16;/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28);/q;+1/p-1/t19-;/m0./s1 |
InChI Key |
JCNPYMDDOUQTBK-FYZYNONXSA-M |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C(CCC(=O)[O-])NC(=O)C1=CC(=C(C=C1)Cl)Cl.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-[(E)-3,4-dihydroxypent-1-enyl]-6-oxooxan-3-yl] (E)-2-methylbut-2-enoate](/img/structure/B1264768.png)
![3-[1-(4-fluorophenyl)-5-isocyano-3H-isobenzofuran-1-yl]-N-methyl-1-propanamine](/img/structure/B1264769.png)






